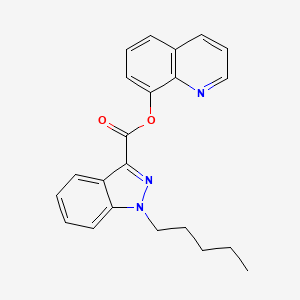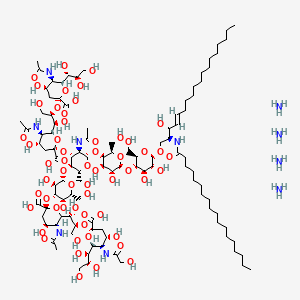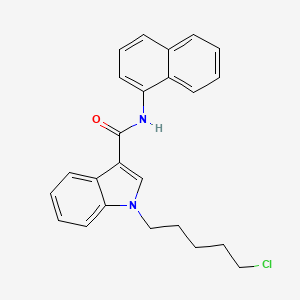
5-Chloro-NNEI
Übersicht
Beschreibung
5-chloro NNEI, also known as 1-(5-chloropentyl)-N-(1-naphthalenyl)-1H-indole-3-carboxamide, is a synthetic cannabinoid. It is a derivative of NNEI, which itself is an analog of the potent synthetic cannabinoid JWH-018. The compound has a chloride atom added to the terminal carbon of the pentyl group . Synthetic cannabinoids like 5-chloro NNEI are designed to mimic the effects of naturally occurring cannabinoids found in cannabis.
Wissenschaftliche Forschungsanwendungen
5-Chlor-NNEI hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Forensische Toxikologie: Es wird als Referenzstandard in der forensischen Toxikologie verwendet, um synthetische Cannabinoide in biologischen Proben zu identifizieren und zu quantifizieren.
Pharmakologische Studien: Die Verbindung wird in pharmakologischen Studien verwendet, um die Wirkungen von synthetischen Cannabinoiden auf das Endocannabinoidsystem zu verstehen.
Analytische Chemie: Es wird in der analytischen Chemie verwendet, um Methoden zur Detektion von synthetischen Cannabinoiden in verschiedenen Matrizen zu entwickeln und zu validieren.
Wirkmechanismus
5-Chlor-NNEI entfaltet seine Wirkung durch Bindung an Cannabinoidrezeptoren im Gehirn, hauptsächlich den CB1-Rezeptor. Diese Bindung ahmt die Wirkung von natürlich vorkommenden Cannabinoiden nach, was zu einer veränderten Neurotransmitterfreisetzung und Veränderungen der Stimmung, Wahrnehmung und Kognition führt. Die genauen molekularen Pfade, die an seiner Wirkung beteiligt sind, sind noch nicht vollständig geklärt, aber es ist bekannt, dass es die gleichen Pfade aktiviert wie andere synthetische Cannabinoide .
Safety and Hazards
Wirkmechanismus
Target of Action
5-Chloro NNEI is an analog of the potent synthetic cannabinoid JWH 018 . It is a derivative of NNEI that has a chloride atom added to the terminal carbon of the pentyl group . The primary targets of 5-Chloro NNEI are likely to be the same as those of JWH 018, which are the cannabinoid receptors CB1 and CB2. These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.
Pharmacokinetics
A study on a related compound, 5f-nnei, has established a sensitive quantification method of 5f-nnei in human serum and urine specimens . Similar methods could potentially be used to study the pharmacokinetics of 5-Chloro NNEI.
Action Environment
The action, efficacy, and stability of 5-Chloro NNEI could potentially be influenced by various environmental factors These could include the presence of other substances, the user’s physiological state, and the method of administration.
Disclaimer: This product is intended for forensic and research applications .
Biochemische Analyse
Cellular Effects
As a synthetic cannabinoid, it is likely to influence cell function by modulating the activity of the cannabinoid receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Like other synthetic cannabinoids, it is likely to exert its effects at the molecular level by binding to the cannabinoid receptors, potentially leading to the inhibition or activation of certain enzymes and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of 5-Chloro NNEI in laboratory settings, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-Chloro NNEI at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
A study on a related compound, 5F-NNEI, found several metabolites produced by amide hydrolysis, defluorination, hydroxylation, carboxylation, and/or glucuronization . It is possible that 5-Chloro NNEI may undergo similar metabolic transformations.
Transport and Distribution
Like other lipophilic compounds, it is likely to cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its lipophilic nature, it may localize to lipid-rich areas of the cell .
Vorbereitungsmethoden
Die Synthese von 5-Chlor-NNEI umfasst mehrere Schritte. Der primäre Syntheseweg umfasst die folgenden Schritte:
Bildung des Indolkerns: Der Indolkern wird durch eine Fischer-Indolsynthese synthetisiert, bei der Phenylhydrazin mit einem Aldehyd oder Keton reagiert.
Anlagerung der Naphthalenylgruppe: Die Naphthalenylgruppe wird über eine Friedel-Crafts-Acylierungsreaktion an den Indolkern angehängt.
Einführung der Chlorpentylkette: Die Chlorpentylkette wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Pentylhalogenid mit dem Indolkern reagiert.
Bildung der Carboxamidgruppe: Der letzte Schritt beinhaltet die Bildung der Carboxamidgruppe durch eine Amidkupplungsreaktion.
Analyse Chemischer Reaktionen
5-Chlor-NNEI durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Indolkern und an der Chlorpentylkette.
Reduktion: Reduktionsreaktionen können an der Carboxamidgruppe auftreten, wodurch sie in ein Amin umgewandelt wird.
Substitution: Die Chlorpentylkette kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.
Hydrolyse: Die Carboxamidgruppe kann hydrolysiert werden, um die entsprechende Carbonsäure und das Amin zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriumazid. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören oxidierte, reduzierte und substituierte Derivate von 5-Chlor-NNEI.
Vergleich Mit ähnlichen Verbindungen
5-Chlor-NNEI ähnelt anderen synthetischen Cannabinoiden wie:
NNEI: Die Stammverbindung von 5-Chlor-NNEI, die sich nur durch das Fehlen des Chloratoms an der Pentylkette unterscheidet.
5-Fluor-NNEI: Ein fluoriertes Analog von NNEI, bei dem ein Fluoratom an den terminalen Kohlenstoff der Pentylkette angehängt wird.
Die Besonderheit von 5-Chlor-NNEI liegt in seinen spezifischen Strukturmodifikationen, die im Vergleich zu seinen Analogen zu unterschiedlichen pharmakologischen Eigenschaften und Stoffwechselwegen führen können.
Eigenschaften
IUPAC Name |
1-(5-chloropentyl)-N-naphthalen-1-ylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O/c25-15-6-1-7-16-27-17-21(20-12-4-5-14-23(20)27)24(28)26-22-13-8-10-18-9-2-3-11-19(18)22/h2-5,8-14,17H,1,6-7,15-16H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZREAASVMJYTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180293 | |
| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800101-23-8 | |
| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1800101-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro nnei | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800101238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO NNEI | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2UMM7HLT2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of identifying 5-chloro NNEI in illegal products?
A1: The research article "Characterization of four new designer drugs, 5-chloro-NNEI, NNEI indazole analog, α-PHPP and α-POP, with 11 newly distributed designer drugs in illegal products" [] highlights the emergence of 5-chloro NNEI as a new designer drug identified in seized illegal products. This discovery is significant because it signals the constant evolution of novel psychoactive substances (NPS) and the challenges this presents for drug control and public health. The identification and characterization of these new substances are crucial for forensic analysis, understanding their potential risks, and implementing appropriate control measures.
Q2: Were there any concerns raised regarding the analytical methods used to characterize 5-chloro NNEI?
A2: Yes, the comment "Comments on 'Characterization of four new designer drugs, this compound, NNEI indazole analog, α-PHPP and α-POP, with 11 newly distributed designer drugs in illegal products'" [] raises concerns about the lack of nuclear magnetic resonance (NMR) data in the original study to confirm the structures of the newly identified compounds, including 5-chloro NNEI. The authors of the comment emphasize the importance of using NMR analysis, in addition to mass spectrometry, to unequivocally confirm the structures of new psychoactive substances. This is crucial for accurate identification, legal proceedings, and understanding the potential biological effects of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


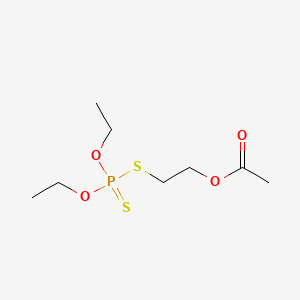
![Diethyl methyl[(1,2-thiazol-3-yl)methyl]propanedioate](/img/structure/B593045.png)
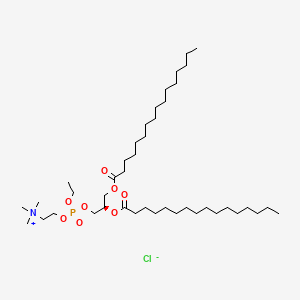

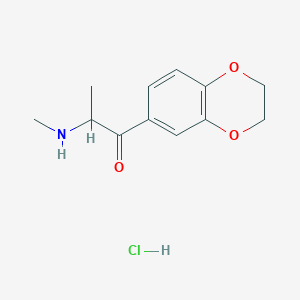

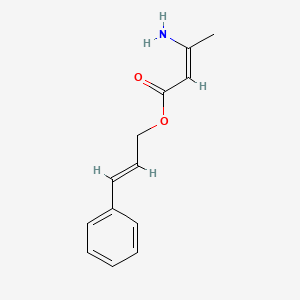

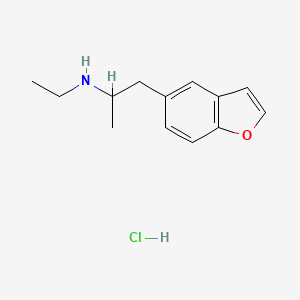
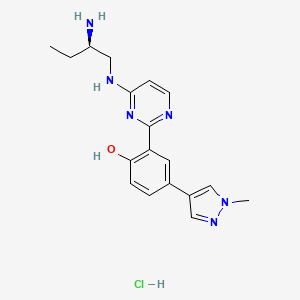
![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)
